Lipophilicity (XLogP3) Comparison: 2,6-Difluoro-N-(3-fluorobenzyl)aniline vs. N-(3-Fluorobenzyl)aniline
The target compound exhibits a computed XLogP3 value of 3.7, compared to 3.2 for the mono-fluorinated analog N-(3-fluorobenzyl)aniline [1][2]. This +0.5 logP unit increase reflects the enhanced lipophilicity conferred by the additional two fluorine atoms on the aniline ring, which is consistent with the well-documented trend that ortho-fluorination increases logP [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | N-(3-Fluorobenzyl)aniline: 3.2 |
| Quantified Difference | +0.5 logP units |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity often correlates with improved membrane permeability and oral bioavailability, making this compound a potentially more favorable starting point for CNS or intracellular target programs.
- [1] PubChem. 2,6-Difluoro-N-(3-fluorobenzyl)aniline. CID 28879067. National Center for Biotechnology Information. View Source
- [2] Chem960. N-(3-Fluorobenzyl)aniline. CAS 83444-26-2. View Source
- [3] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317 (5846), 1881–1886. View Source
